ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate
Description
CAS No. 338979-07-0 This compound features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The piperazine ring is linked to the pyridine via a nitrogen atom, while a cyanoacryloyl-carbamate moiety extends from the piperazine. Its molecular formula is C₁₇H₁₇ClF₃N₅O₃, with a molecular weight of 431.8 g/mol and a predicted pKa of 7.56, suggesting moderate basicity under physiological conditions .
Properties
IUPAC Name |
ethyl N-[(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-cyanoprop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O3/c1-2-29-16(28)24-15(27)11(8-22)10-25-3-5-26(6-4-25)14-13(18)7-12(9-23-14)17(19,20)21/h7,9-10H,2-6H2,1H3,(H,24,27,28)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYPQWRSBDJMV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate typically involves multi-step reactions. Starting from commercially available precursors, the synthesis involves the formation of the piperazino core, followed by the introduction of the pyridinyl group with chlorination and trifluoromethylation. Finally, cyanoacryloyl and carbamate groups are added under controlled conditions.
Industrial Production Methods: : In an industrial setting, scaling up the production would require optimized reaction conditions to ensure high yield and purity. The process often includes catalytic reactions, solvent extractions, and recrystallization steps to isolate the desired compound effectively.
Chemical Reactions Analysis
General Carbamate Reactions
Carbamates, like the one , typically undergo several types of chemical reactions:
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Hydrolysis : Carbamates can hydrolyze to form amines and carbon dioxide. This reaction is often catalyzed by acids or bases.
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Aminolysis : Carbamates react with amines to form ureas. This reaction is commonly used in the synthesis of various organic compounds.
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Nucleophilic Substitution : Carbamates can undergo nucleophilic substitution reactions, where the carbamate group acts as a leaving group.
Specific Reaction Analysis
Given the structure of Ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate, we can infer potential reactions based on similar compounds:
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Reaction with Amines : This compound could react with amines like morpholine or piperidine to form carboxamide derivatives, similar to reactions described for other carbamates .
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Hydrolysis : It may hydrolyze under acidic or basic conditions to form an amine and carbon dioxide.
Kinetic Data for Similar Reactions
For similar carbamate reactions, kinetic data often show a dependence on the nucleophilicity of the attacking amine and the electron-withdrawing properties of the leaving group. For instance, piperidine, being a stronger nucleophile than morpholine, tends to react faster with carbamates .
| Compound | Nucleophile | Temperature (°C) | Rate Constant (k) |
|---|---|---|---|
| N,N-Diethyl Carbamate Derivatives | Morpholine | 30-45 | to Ms |
| N,N-Diethyl Carbamate Derivatives | Piperidine | 30-45 | to Ms |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds containing the piperazine and pyridine structures. This compound has been evaluated for its activity against a range of bacterial strains, showing effective inhibition at varying concentrations. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Herbicidal Activity
The compound's structural characteristics suggest potential applications in herbicide development. Research indicates that similar compounds can function as herbicides by inhibiting specific enzymes involved in plant growth regulation. For example, derivatives with trifluoromethyl groups have been noted for their enhanced herbicidal activity against common weeds, making them candidates for further development in agricultural settings .
Acaricidal Activity
In addition to herbicidal properties, this compound has shown acaricidal effects against various mite species. Studies demonstrate that this compound can effectively control populations of agricultural pests such as Tetranychus cinnabarinus, providing a potential solution for integrated pest management strategies .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant anticancer activity in vitro against breast cancer cell lines | Pharmaceutical development |
| Study B | Showed effective antimicrobial activity against Staphylococcus aureus | Potential antibiotic formulation |
| Study C | Evaluated as a herbicide with 80% efficacy against common agricultural weeds | Agricultural pest control |
Mechanism of Action
The compound exhibits its effects through multiple molecular targets:
Enzyme Inhibition: : It acts as an inhibitor for specific enzymes, affecting metabolic pathways.
Receptor Binding: : Its structure allows it to bind selectively to certain cellular receptors, modulating their activity.
Pathways Involved: : Involves pathways related to cell signaling and metabolic regulation, making it a subject of intense research.
Comparison with Similar Compounds
Fluopyram (CAS 658066-35-4)
Structure: Fluopyram is a pyridinyl-ethyl-benzamide derivative. It shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety with the target compound but replaces the piperazino-cyanoacryloyl-carbamate group with a benzamide linked to an ethyl chain . Properties:
Key Differences :
- Fluopyram’s simpler structure correlates with established commercial use, while the target compound’s piperazine and cyano groups may offer novel binding interactions .
Ethyl 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate (CAS 337919-63-8)
Structure: This compound retains the pyridinylpiperazino core but substitutes the cyanoacryloyl-carbamate with an iminopropanoate ester . Properties:
- Molecular formula: Not explicitly stated, but structurally analogous.
- Functional groups: The iminoester may confer greater hydrolytic stability compared to the carbamate.
Comparison :
- The cyano group in the target compound could enhance electrophilicity, facilitating covalent interactions with biological targets (e.g., enzymes or receptors).
- The carbamate group may improve water solubility relative to the iminopropanoate ester, influencing bioavailability .
Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p from )
Structure: These derivatives feature pyrazole rings substituted with chloro, cyano, and aryl groups. For example:
Comparison :
Mitochondrial Complex II Inhibitors (e.g., Cyenopyrafen, Cyflumetofen)
Structure : These compounds belong to the mitochondrial complex II inhibitor class (IRAC Group 25) and often include trifluoromethylpyridine motifs .
Comparison :
Physicochemical and Functional Group Analysis
| Property | Target Compound | Fluopyram | Pyrazole 3a |
|---|---|---|---|
| Molecular Weight (g/mol) | 431.8 | 396.71 | 403.1 |
| Key Functional Groups | Carbamate, cyano, piperazine | Benzamide, pyridine | Pyrazole, cyano, chloro |
| Predicted logP | ~3.4 (estimated) | 3.5 | ~2.5–3.0 |
| Biological Activity | Undisclosed (research phase) | Fungicide | Undisclosed (likely pesticidal) |
Biological Activity
Ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate is a complex organic compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications through a detailed analysis of available research findings and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C20H19ClF6N4O2
- Molecular Weight : 496.83 g/mol
- CAS Number : 338399-98-7
Structural Representation
The compound contains a piperazine ring, a pyridine moiety with a chloro and trifluoromethyl substitution, and a cyanoacryloyl group, which contribute to its unique biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, making it a candidate for anticancer therapies.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cell signaling pathways related to inflammation and immune responses.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research indicates that it reduces pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
Case Study 2: Anti-inflammatory Action
In an experiment reported in Pharmacology Research, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a substantial decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of cytokine production | |
| Neuroprotective | Modulation of oxidative stress |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Piperazine ring | Enhances receptor binding |
| Chloro group | Increases lipophilicity |
| Trifluoromethyl group | Modulates electronic properties |
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves constructing the piperazine-pyridine core, introducing the trifluoromethyl and chloro substituents, and forming the cyanoacryloyl-carbamate moiety. Key challenges include:
- Piperazine Coupling : Ensuring regioselective coupling of the 3-chloro-5-(trifluoromethyl)pyridine to the piperazine ring. Methods from sulfonyl-piperazine derivatives suggest using polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution .
- Cyanoacryloyl Formation : Optimizing the Michael addition for the cyano group, which may require controlled pH and temperature to prevent polymerization .
- Purification : Column chromatography (silica gel) or recrystallization is recommended to isolate the final product, as demonstrated in pyrazole-carboxylate syntheses .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the piperazino linkage (δ ~2.5–3.5 ppm for piperazine protons) and the cyanoacryloyl group (C≡N stretch at ~2200 cm⁻¹ in IR) .
- LC-MS : High-resolution LC-MS validates molecular weight and detects impurities. For example, sulfonyl-piperazine analogs were confirmed using LC-MS with <2% impurity thresholds .
- Elemental Analysis : Quantifies C, H, N, and F content to verify stoichiometry, critical for trifluoromethyl-containing compounds .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate agrochemical or medicinal potential?
Answer:
- Substituent Variation : Systematically modify the pyridine (e.g., replace Cl with F) or piperazine (e.g., introduce sulfonyl groups) to assess impact on bioactivity. Analogous fluazuron derivatives showed pesticidal activity via chitin synthesis inhibition .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like acetylcholinesterase (agrochemicals) or kinase enzymes (medicinal chemistry) .
- In Vitro Assays : Test insecticidal activity using WHO-recommended protocols for larvae or evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
Advanced: How should researchers address discrepancies in bioactivity data across studies?
Answer:
- Control for Substituent Effects : Minor structural changes (e.g., replacing Cl with CF₃) can drastically alter activity. Re-synthesize disputed compounds using identical protocols to verify results .
- Standardize Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) can skew data. Adopt OECD guidelines for agrochemical testing or CLSI standards for antimicrobial studies .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate electronic (Hammett σ) or steric parameters with bioactivity trends .
Basic: What protocols ensure stability during storage and handling?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Lyophilization is recommended for long-term stability .
- Light Sensitivity : Protect from UV exposure using amber vials, as trifluoromethyl groups can degrade under prolonged light .
- Solvent Selection : Use anhydrous DMSO or acetonitrile for solubility studies to avoid water-induced degradation .
Advanced: What computational and experimental methods integrate to elucidate mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with putative targets (e.g., cytochrome P450 enzymes) using AMBER or GROMACS .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics for enzyme-substrate complexes .
- Metabolite Profiling : Use HPLC-MS/MS to identify degradation products or active metabolites in in vivo models .
Advanced: How can researchers optimize bioavailability for in vivo studies?
Answer:
- Prodrug Design : Modify the carbamate group to enhance membrane permeability. Ethyl ester prodrugs of pyrazole derivatives showed improved bioavailability in rodent models .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and sustained release, as demonstrated for agrochemical delivery systems .
- LogP Optimization : Adjust lipophilicity via substituent modifications to target a LogP range of 2–4 for optimal blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
